Hydrazine hydrochloride

Vue d'ensemble

Description

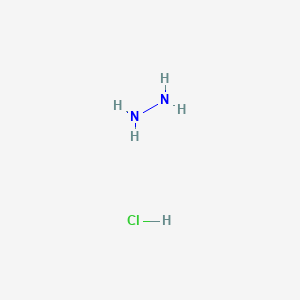

Hydrazine hydrochloride (N₂H₅⁺Cl⁻) is a hydrochloride salt of hydrazine (N₂H₄), widely employed in organic synthesis for constructing nitrogen-containing heterocycles such as pyrazoles, pyrazolines, and isoxazoles . Its utility stems from its dual role as a nucleophile (via the hydrazine moiety) and an acid catalyst (via the HCl counterion) in condensation reactions . It is particularly valuable in synthesizing hydrazone derivatives, which exhibit diverse biological activities, including antimicrobial and anticancer properties .

Méthodes De Préparation

Hydrazine hydrochloride can be synthesized through several methods:

Direct Reaction: One common method involves the direct reaction of hydrazine (NH2NH2) with hydrochloric acid (HCl) to produce hydrazine monohydrochloride.

Double Displacement: Another method involves a double displacement reaction between hydrazine sulfate and calcium chloride or barium chloride.

Analyse Des Réactions Chimiques

Hydrazine hydrochloride undergoes various types of chemical reactions:

Oxidation: It can be oxidized to form nitrogen gas and water.

Reduction: It acts as a reducing agent in many reactions, converting carbonyl compounds to hydrazones.

Substitution: It can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include nitrogen gas, water, and various hydrazone derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

Hydrazine Derivatives in Medicine

Hydrazine hydrochloride serves as a precursor for numerous pharmaceutical compounds. It is particularly significant in the development of antitubercular agents and other therapeutic drugs. Many hydrazine derivatives exhibit bacteriostatic properties, making them valuable in treating bacterial infections, including tuberculosis. Over the last 15 years, more than 100 new hydrazine derivatives have been synthesized for medical use, reflecting ongoing research and development in this area .

Key Pharmaceutical Compounds Derived from Hydrazine:

| Compound Name | Application Area | Notes |

|---|---|---|

| Cefazolin | Antibiotic | Effective against a broad range of bacteria. |

| Rizatriptan | Migraine treatment | Selective serotonin receptor agonist. |

| Anastrozole | Breast cancer treatment | Aromatase inhibitor used in hormone therapy. |

| Fluconazole | Antifungal | Used to treat fungal infections. |

| Hydrazine sulfate | Cancer treatment | Investigated for its potential in chemotherapy. |

Agricultural Applications

Pesticides and Herbicides

This compound is also utilized in the synthesis of various pesticides and herbicides . Its derivatives are effective as active ingredients in insecticides, fungicides, and plant growth regulators. Notable examples include:

- Metribuzin : A herbicide used to control weeds in crops.

- Paclobutrazol : A plant growth regulator that inhibits gibberellin biosynthesis.

These compounds leverage the reducing properties of hydrazine to enhance agricultural productivity while minimizing environmental impact .

Industrial Applications

Rocket Propellant and Fuels

Hydrazine is widely recognized for its role as a rocket propellant and fuel due to its high energy density and efficiency. It is often used in monopropellant formulations or as a component in bipropellant systems, where it decomposes exothermically to produce thrust .

Corrosion Inhibition

In industrial settings, this compound functions as an oxygen scavenger in boiler water treatment systems to prevent corrosion. By reducing dissolved oxygen levels, it helps maintain the integrity of steam systems in power plants .

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Tuberculosis Treatment

A clinical trial involving a new hydrazine derivative demonstrated significant efficacy against drug-resistant strains of Mycobacterium tuberculosis, showcasing the compound's potential in modern medicine . -

Case Study 2: Agricultural Innovation

Research on hydrazine-derived insecticides revealed a novel compound that effectively targets pest populations while being less harmful to beneficial insects, indicating a step forward in sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of hydrazine monohydrochloride involves its ability to act as a reducing agent. It donates electrons to other molecules, thereby reducing them. This property is utilized in various chemical reactions where reduction is required . The molecular targets and pathways involved include the reduction of carbonyl compounds to hydrazones and the formation of nitrogen gas and water during oxidation reactions .

Comparaison Avec Des Composés Similaires

Structural Analogues and Reactivity

Hydrazine hydrochloride belongs to a broader class of hydrazine salts and substituted hydrazine derivatives. Key analogues include:

Key Insights :

- Substituent Effects : Bulky groups (e.g., tert-butyl) enhance steric hindrance, influencing reaction pathways and yields .

- Counterion Impact : The chloride ion in this compound facilitates acid-catalyzed reactions, whereas sulfate or tetrafluoroborate salts alter material properties (e.g., crystallinity) .

Reaction Efficiency and Conditions

This compound and its analogues exhibit varying reactivities under different conditions:

Key Insights :

- Microwave Assistance : this compound reactions under microwave irradiation reduce completion time (15 min vs. 6–7 hours conventionally) .

- Catalyst Dependency : FeCl₃ or acetic acid enhances azine formation efficiency compared to uncatalyzed systems .

Key Insights :

- Structural-Activity Relationship : Bulky aryl groups (e.g., naphthyl) enhance antimicrobial potency due to increased hydrophobicity .

- Mechanistic Diversity : Hydrazine-derived pyrazolines inhibit cancer cells via apoptosis, while diacylhydrazines target insect nervous systems .

Physical and Chemical Properties

| Property | Hydrazine HCl | 1,1-Dimethyl Hydrazine HCl | Piperazine HCl |

|---|---|---|---|

| Symmetry | High (ionic lattice) | Low (asymmetric packing) | High (crystalline) |

| Solubility | Water-soluble | Moderately soluble | Highly water-soluble |

| Thermal Stability | Decomposes at 200°C | Stable to 150°C | Stable to 300°C |

| Vibrational Spectra | N–H stretch at 3300 cm⁻¹ | N–H stretch at 3250 cm⁻¹ | N–H stretch at 3200 cm⁻¹ |

Key Insights :

Activité Biologique

Hydrazine hydrochloride (N2H4·HCl) is a chemical compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound.

This compound is a derivative of hydrazine, known for its nucleophilic properties due to the presence of nitrogen atoms. The compound can form reactive intermediates that participate in various biochemical pathways. Its biological activity is primarily attributed to its ability to generate free radicals and reactive oxygen species (ROS), which can lead to oxidative stress in cells.

Key Mechanisms:

- Free Radical Generation : Hydrazine can undergo metabolic activation, leading to the formation of free radicals that interact with cellular macromolecules, including proteins and DNA, potentially causing damage and influencing cell signaling pathways .

- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes such as catalase, leading to increased levels of malondialdehyde (MDA), a marker of oxidative stress .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antioxidant Activity

This compound has been shown to affect the antioxidant defense system in various studies. For instance, it significantly decreases catalase activity while increasing MDA levels, indicating an oxidative stress response in liver tissues .

2. Anticancer Properties

Research indicates potential anticancer effects associated with hydrazine derivatives. Hydrazones, synthesized from hydrazine, have demonstrated cytotoxic effects against various cancer cell lines. These compounds may inhibit tumor growth by inducing apoptosis and disrupting cellular metabolism .

3. Neuroprotective Effects

Some studies suggest that hydrazine derivatives may provide neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation. This makes them candidates for further investigation in neurodegenerative diseases .

4. Antimicrobial Activity

This compound has shown antimicrobial properties against several pathogens. Its derivatives exhibit significant antibacterial and antifungal activities, which are attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Case Studies and Research Findings

Several case studies highlight the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are standard methods for synthesizing hydrazine hydrochloride derivatives in heterocyclic chemistry?

this compound is commonly used in condensation reactions to form heterocycles like pyrazolines and indoles. A typical procedure involves refluxing a ketone or aldehyde precursor with this compound in methanol or ethanol (20 mL solvent per 1 mmol substrate). For example, benzylideneacetone reacts with phenyl this compound (2.5 mmol) in ethanol under reflux for 6–8 hours to yield pyrazoline derivatives . Variations include adjusting substituents (e.g., 2-chlorophenyl or 2,4,6-trichlorophenyl this compound) to modulate product structure .

Q. How can researchers confirm the purity and structure of this compound derivatives?

- Elemental analysis : Combustion analysis (e.g., Fisons EA1108CHN analyzer) ensures C, H, and N content within 0.4% of theoretical values for ≥95% purity .

- Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (e.g., δ 7.72 ppm for 4-cyanophenyl this compound) and NH groups (δ 10.59 ppm) confirm structure .

- IR : Bands at 2236 cm⁻¹ (-CN) and 3213 cm⁻¹ (-NH₂) validate functional groups .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods and limit lab access during synthesis .

- Protective gear : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved clothing prevent skin/eye contact .

- Toxicity management : LD₅₀ (rat, oral) = 128 mg/kg; neutralize spills with calcium hypochlorite .

- Storage : Keep in airtight containers labeled with hazard warnings .

Advanced Research Questions

Q. How do solvent and substrate selection influence product selectivity in this compound reactions?

- Solvent effects : In styrylpyrazole synthesis, water yields equal amounts of pyrazole and pyrazoline, while DMSO favors pyrazole formation (high yield) due to polarity-driven stabilization .

- Substrate effects : Phenyl hydrazine (free base) favors pyrazoline, whereas its hydrochloride salt produces pyrazole under identical conditions .

- Catalyst role : Metal-diketones act as dual catalysts/coupling partners, with selectivity dependent on solvent and hydrazine salt form .

Q. What strategies mitigate environmental risks from this compound wastewater?

- Effluent treatment : Adsorption via activated carbon or oxidation with H₂O₂/UV reduces hydrazine residues .

- Neutralization : Treat waste with calcium hypochlorite before disposal to prevent aquatic toxicity .

- Recycling : Recover unreacted this compound via vacuum distillation or crystallization .

Q. What mechanistic insights explain this compound’s role in Fischer indole synthesis?

this compound facilitates cyclization of ketones/aldehydes into indoles via acid-catalyzed [3,3]-sigmatropic rearrangement. For example, 3-chlorophenyl this compound reacts with ketones in ethanol under reflux without additional acid, forming indoles via intermediate hydrazones . Mechanistic studies using Raman spectroscopy and MCR-ALS analysis reveal intermediate structures (e.g., hydrazine-dicyandiamide adducts) and reaction pathways .

Propriétés

IUPAC Name |

hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H4N2/c;1-2/h1H;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVUUOPIAYRCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033221 | |

| Record name | Hydrazine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Hydrazine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5341-61-7, 2644-70-4, 14011-37-1 | |

| Record name | Hydrazine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5341-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2644-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine monochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014011371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE MONOCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAC70ZC332 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.